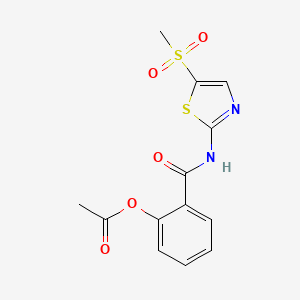
2-(5-(Methylsulfonyl)thiazol-2-ylcarbamoyl)phenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Acetyloxy)-N-[5-(methylsulfonyl)-2-thiazolyl]benzamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of an acetyloxy group, a thiazolyl ring, and a benzamide moiety, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Acetyloxy)-N-[5-(methylsulfonyl)-2-thiazolyl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a suitable α-haloketone with thiourea under basic conditions.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced via sulfonation of the thiazole ring using methylsulfonyl chloride in the presence of a base such as pyridine.
Acetylation: The acetyloxy group can be introduced through acetylation of the hydroxyl group using acetic anhydride in the presence of a catalyst like pyridine.
Formation of the Benzamide Moiety: The final step involves the coupling of the acetyloxy-thiazole intermediate with a suitable benzoyl chloride derivative under basic conditions to form the benzamide moiety.
Industrial Production Methods
Industrial production of 2-(Acetyloxy)-N-[5-(methylsulfonyl)-2-thiazolyl]benzamide may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(Acetyloxy)-N-[5-(methylsulfonyl)-2-thiazolyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the carbonyl groups.
Substitution: Nucleophilic substitution reactions can occur at the acetyloxy group or the thiazole ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Various substituted thiazole and benzamide derivatives.
Scientific Research Applications
2-(Acetyloxy)-N-[5-(methylsulfonyl)-2-thiazolyl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Acetyloxy)-N-[5-(methylsulfonyl)-2-thiazolyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may modulate signaling pathways by interacting with key proteins or receptors, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethoxy-5-(methylsulfonyl)benzene: Similar in structure but lacks the thiazole ring and acetyloxy group.
2-Methoxy-5-(methylsulfonyl)benzoic acid: Contains a methoxy group instead of an acetyloxy group and lacks the thiazole ring.
Uniqueness
2-(Acetyloxy)-N-[5-(methylsulfonyl)-2-thiazolyl]benzamide is unique due to the presence of the acetyloxy group, thiazole ring, and benzamide moiety, which confer distinct chemical properties and reactivity. These structural features make it a versatile compound for various applications in research and industry.
Properties
CAS No. |
1109286-01-2 |
|---|---|
Molecular Formula |
C13H12N2O5S2 |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
[2-[(5-methylsulfonyl-1,3-thiazol-2-yl)carbamoyl]phenyl] acetate |
InChI |
InChI=1S/C13H12N2O5S2/c1-8(16)20-10-6-4-3-5-9(10)12(17)15-13-14-7-11(21-13)22(2,18)19/h3-7H,1-2H3,(H,14,15,17) |
InChI Key |
YLKWTTHGTLXHOS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)NC2=NC=C(S2)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















